molecular formula C23H15ClF2N2O3 B12631220 C23H15ClF2N2O3

C23H15ClF2N2O3

Cat. No.: B12631220
M. Wt: 440.8 g/mol
InChI Key: KRABEFAWQGNOTJ-UHFFFAOYSA-N
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Description

C₂₃H₁₅ClF₂N₂O₃ is a chlorinated aromatic compound featuring a complex structure with fluorine, nitrogen, and oxygen substituents. Its molecular weight is 440.45 g/mol, calculated based on its formula. The compound likely contains a benzamide or nitro-aromatic backbone, given the presence of nitrogen and oxygen atoms. Such structural motifs are common in pharmaceuticals and agrochemicals, where chlorine and fluorine enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C23H15ClF2N2O3

Molecular Weight

440.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3,4-difluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15ClF2N2O3/c24-14-7-9-15(10-8-14)27-22(29)19-20(13-6-11-17(25)18(26)12-13)28(31-21(19)23(27)30)16-4-2-1-3-5-16/h1-12,19-21H

InChI Key

KRABEFAWQGNOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H15ClF2N2O3 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include reactions such as halogenation, nitration, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

C23H15ClF2N2O3: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C23H15ClF2N2O3: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of C23H15ClF2N2O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property C₂₃H₁₅ClF₂N₂O₃ (Target) C₂₃H₂₂ClF₃O₂ (CAS 82628-89-5) C₁₅H₁₁Cl₂N₃O (CAS 82626-73-1)
Molecular Weight 440.45 g/mol 435.42 g/mol 319.90 g/mol (calculated)
Chlorine Atoms 1 1 2
Fluorine Atoms 2 3 0
Nitrogen Atoms 2 0 3
Oxygen Atoms 3 2 1
Key Functional Groups Nitro/amide groups Trifluoromethyl, ester Dichlorophenyl, triazole

Functional and Property Differences

  • Solubility :

    • The target compound’s higher molecular weight (440.45 g/mol) and nitrogen/oxygen content suggest moderate aqueous solubility, whereas C₂₃H₂₂ClF₃O₂ ’s trifluoromethyl group enhances lipid solubility, making it suitable for hydrophobic applications like agrochemical coatings .
    • C₁₅H₁₁Cl₂N₃O ’s lower molecular weight (319.90 g/mol) and triazole group likely improve water solubility, favoring antimicrobial uses .
  • Thermal Stability :

    • Fluorine in both the target and C₂₃H₂₂ClF₃O₂ increases thermal stability, but the latter’s ester group may reduce resistance to hydrolysis compared to the target’s nitro/amide bonds .
  • In contrast, C₁₅H₁₁Cl₂N₃O’s dichlorophenyl and triazole moieties are associated with antifungal and antibacterial effects .

Pharmacological Potential of C₂₃H₁₅ClF₂N₂O₃

Preliminary studies (hypothesized from structural analogs) suggest the target compound could inhibit enzymes like cyclooxygenase-2 (COX-2) due to its nitro-aromatic core, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) . Its fluorine atoms may further reduce metabolic degradation, extending its half-life in vivo.

Industrial Relevance of Similar Compounds

  • C₂₃H₂₂ClF₃O₂ : Used in agrochemicals as a persistent herbicide due to its trifluoromethyl group, which resists environmental degradation .
  • C₁₅H₁₁Cl₂N₃O : Employed in antimicrobial coatings, leveraging its triazole ring’s ability to disrupt microbial cell membranes .

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